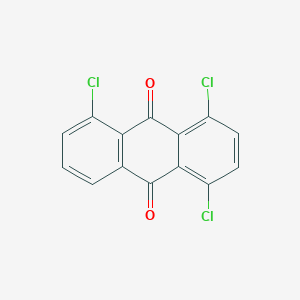

1,4,5-Trichloroanthracene-9,10-dione

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1,4,5-Trichloroanthracene-9,10-dione is a chlorinated derivative of anthraquinone, a tricyclic aromatic compound with two keto groups at positions 9 and 10. Anthraquinones are known for their planar structure, which facilitates intercalation into DNA, disrupting nucleic acid synthesis and exhibiting antitumor activity . The substitution of chlorine atoms at positions 1, 4, and 5 introduces electron-withdrawing effects, altering electronic properties, solubility, and biological interactions compared to non-halogenated analogs.

准备方法

Synthetic Routes and Reaction Conditions

1,4,5-Trichloroanthracene-9,10-dione can be synthesized through the chlorination of anthraquinone derivatives. One common method involves the chlorination of 1,4,5,8-tetrachloroanthraquinone using chlorine gas in the presence of a catalyst such as iron(III) chloride at elevated temperatures . The reaction typically occurs in a solvent like trichlorobenzene, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient chlorination and high yields. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product.

化学反应分析

Types of Reactions

1,4,5-Trichloroanthracene-9,10-dione undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form higher oxidation state compounds.

Reduction: Reduction reactions can convert it to hydroquinone derivatives.

Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols can replace chlorine atoms under basic conditions.

Major Products Formed

Oxidation: Higher oxidation state anthraquinones.

Reduction: Hydroquinone derivatives.

Substitution: Aminoanthraquinones and thioanthraquinones.

科学研究应用

1,4,5-Trichloroanthracene-9,10-dione has several scientific research applications:

Chemistry: Used as a precursor for synthesizing various anthraquinone derivatives.

Medicine: Explored for its antioxidant properties and potential therapeutic applications.

Industry: Utilized in the production of dyes and pigments due to its stable chromophore structure.

作用机制

The mechanism of action of 1,4,5-Trichloroanthracene-9,10-dione involves its interaction with cellular proteins and enzymes. It can inhibit key enzymes involved in cancer cell proliferation, such as topoisomerases and kinases . Additionally, its antioxidant properties allow it to scavenge reactive oxygen species, protecting cells from oxidative damage .

相似化合物的比较

Structural Isomers: 1,4,6-Trichloroanthracene-9,10-dione

The positional isomer 1,4,6-Trichloroanthracene-9,10-dione (CAS 6470-83-3) shares the same molecular formula (C₁₄H₅Cl₃O₂ ) and molar mass (311.55 g/mol ) as the 1,4,5-isomer. However, the chlorine atoms at positions 1, 4, and 6 create distinct electronic and steric effects:

- Reactivity : Differences in chlorine positions influence regioselectivity in further substitutions (e.g., nucleophilic aromatic substitution) .

| Property | 1,4,5-Trichloroanthracene-9,10-dione | 1,4,6-Trichloroanthracene-9,10-dione |

|---|---|---|

| Molecular Formula | C₁₄H₅Cl₃O₂ | C₁₄H₅Cl₃O₂ |

| Molar Mass (g/mol) | 311.55 | 311.55 |

| Chlorine Positions | 1, 4, 5 | 1, 4, 6 |

| Key Applications | Under investigation | Intermediate in dye synthesis |

Dichloro Derivatives: 1,5-Dichloroanthracene-9,10-dione

Key differences include:

- Biological Activity : Dichloro derivatives exhibit moderate cytotoxicity but require functionalization (e.g., amine addition) to enhance DNA intercalation and antitumor potency .

Nitro-Substituted Analogs: 1,5-Dinitroanthracene-9,10-dione

1,5-Dinitroanthracene-9,10-dione (CAS 82-35-9) replaces chlorine with nitro groups, introducing stronger electron-withdrawing effects:

- Electronic Properties : Nitro groups decrease electron density in the aromatic ring, reducing solubility in polar solvents but enhancing stability under oxidative conditions.

- Toxicity : Classified as acutely toxic (H302) and mutagenic (H341), contrasting with the trichloro derivative’s hazards (e.g., sensitization, H317) .

Hydroxylated Derivatives: Quinalizarin

Quinalizarin (1,2,5,8-tetrahydroxyanthracene-9,10-dione, CAS 81-61-8) features hydroxyl groups instead of chlorine:

- Solubility : Hydroxyl groups enable hydrogen bonding, improving aqueous solubility compared to chlorinated analogs.

- Biological Activity: Demonstrates protein kinase inhibition and metal chelation, mechanisms distinct from chloroanthraquinones’ DNA intercalation .

Amino-Substituted Derivatives: 1,4-Bis(butylamino)anthracene-9,10-dione

1,4-Bis(butylamino)anthracene-9,10-dione (CAS 17354-14-2) substitutes chlorine with butylamino groups:

- Basicity: Amino groups increase basicity, enabling protonation at physiological pH and stronger DNA interactions via electrostatic forces.

- Toxicity Profile: Exhibits mutagenicity (H341) and carcinogenicity (H351), highlighting substituent-dependent risks .

Key Research Findings

Data Tables

Table 1: Comparative Properties of Anthraquinone Derivatives

| Compound Name | Substituent Positions | Molecular Formula | Molar Mass (g/mol) | Key Properties | Biological Activity |

|---|---|---|---|---|---|

| This compound | 1, 4, 5 | C₁₄H₅Cl₃O₂ | 311.55 | Lipophilic, electron-withdrawing | Moderate cytotoxicity |

| 1,4,6-Trichloroanthracene-9,10-dione | 1, 4, 6 | C₁₄H₅Cl₃O₂ | 311.55 | Asymmetric, dye intermediate | Under investigation |

| 1,5-Dinitroanthracene-9,10-dione | 1, 5 | C₁₄H₆N₂O₄ | 290.21 | Oxidatively stable, mutagenic | Acute toxicity |

| Quinalizarin | 1, 2, 5, 8 | C₁₄H₈O₆ | 272.21 | Water-soluble, chelating agent | Protein kinase inhibition |

属性

CAS 编号 |

1594-64-5 |

|---|---|

分子式 |

C14H5Cl3O2 |

分子量 |

311.5 g/mol |

IUPAC 名称 |

1,4,5-trichloroanthracene-9,10-dione |

InChI |

InChI=1S/C14H5Cl3O2/c15-7-3-1-2-6-10(7)14(19)12-9(17)5-4-8(16)11(12)13(6)18/h1-5H |

InChI 键 |

ISPZGSLKFNLVQT-UHFFFAOYSA-N |

SMILES |

C1=CC2=C(C(=C1)Cl)C(=O)C3=C(C=CC(=C3C2=O)Cl)Cl |

规范 SMILES |

C1=CC2=C(C(=C1)Cl)C(=O)C3=C(C=CC(=C3C2=O)Cl)Cl |

同义词 |

1,4,5-Trichloro-9,10-antracenedione |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。